molecular formula C9H12O B1619483 1-(3-Methylphenyl)ethanol CAS No. 7287-81-2

1-(3-Methylphenyl)ethanol

Cat. No.: B1619483
CAS No.: 7287-81-2
M. Wt: 136.19 g/mol
InChI Key: SPNHUMWMKXWVIU-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)ethanol is a chemical compound with the formula C9H12O. It has a molecular weight of 136.1910 . It is commonly used as a fragrance ingredient .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Receptor Differentiation and Modification

  • Structural modifications of similar compounds, such as the addition of methyl groups, can significantly impact sympathomimetic activity, useful in distinguishing β-receptor populations in different tissues (Lands, Ludueña, & Buzzo, 1967).

Biocatalysis and Enantioselectivity

  • 1-(3-Methylphenyl)ethanol and similar compounds play a key role in enzymatic reactions for the synthesis of chiral intermediates, important in pharmaceutical manufacturing (Liu, Zheng, Imanaka, & Xu, 2014).

Radiolabeled Compound Synthesis

  • Radiolabeled versions of related phenolic compounds are synthesized for bioavailability and metabolism studies, crucial in understanding the pharmacokinetics of these compounds (Tuck, Tan, & Hayball, 2000).

Nanohybrid Biocatalyst Applications

  • Nanohybrid materials, including compounds like this compound, are used for kinetic resolution in the synthesis of secondary alcohols, relevant in drug and fragrance industries (Galvão et al., 2018).

Solvent Extraction Applications

  • Studies have been conducted on the extraction of alcohols from water using specific ionic liquids, where compounds like this compound can be a constituent of interest (Chapeaux et al., 2008).

Biological Activity

  • The biological activity of similar compounds is studied for their potential in pharmaceutical applications, such as in the treatment of Helicobacter pylori infections (Carcanague et al., 2002).

Green Chemistry Applications

  • This compound may play a role in green chemistry applications, such as in the synthesis of bio-diesel and bio-lubricants from vegetable oils (Bokade & Yadav, 2007).

Safety and Hazards

According to the safety data sheet, 1-(3-Methylphenyl)ethanol should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided. In case of contact, rinse immediately with plenty of water .

Properties

IUPAC Name

1-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHUMWMKXWVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993652
Record name 1-(3-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-81-2, 25675-28-9
Record name 1-(3-Methylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-3-Dimethylbenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-3-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 25675-28-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in dichloromethane (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 40° C. After the mixture was cooled to room temperature, m-methylacetophenone (0.4 mmol), dichloromethane (2 mL) and an aqueous solution of lithium hydroxide (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (20 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(m-methylphenyl)ethanol was obtained and the ee value (ee=99.0%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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